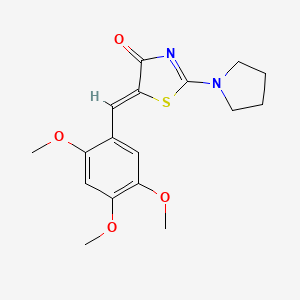
2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as PMT, is a thiazolone derivative that has been widely studied for its potential applications in various fields of scientific research. PMT has been found to possess several unique properties that make it a promising candidate for use in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The research into similar compounds, such as those involving thiazole and pyrrolidine moieties, has shown significant catalytic potential. For example, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands have been synthesized and characterized. These complexes demonstrated Z-selective catalytic linear dimerization of phenylacetylenes, with certain yttrium and lanthanum systems being particularly effective catalysts. This suggests potential catalytic applications for compounds like 2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in similar reactions (Ge, Meetsma, & Hessen, 2009).
Fluorescence and Electrochromism
Thiazolothiazole fluorophores, closely related to the chemical structure of interest, exhibit strong blue fluorescence with high quantum yields. These materials, including their derivatives, show distinctive and reversible electrochromism, making them attractive for multifunctional optoelectronic applications. This highlights the potential for this compound to be used in developing new fluorescent materials or sensors (Woodward et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds with a thiazole core have been synthesized for their potential biological activities. Novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were developed through a microwave-assisted synthesis, displaying significant antibacterial, antioxidant, and antitubercular activities. This suggests that this compound could have similar properties and applications in medical research or drug development (Bhoi, Borad, Pithawala, & Patel, 2016).
Antioxidant Activity Evaluation
Another research avenue is the evaluation of antioxidant activities of thiazolo pyridines. Synthesis and structural modifications of thiazolo pyridines have been undertaken to explore their capacity to scavenge free radicals. This indicates a potential application of this compound in antioxidant studies or as a base for developing antioxidant agents (Chaban et al., 2013).
Orthogonal Synthesis Applications
Research into orthogonal synthesis methods utilizing imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes underscores the synthetic versatility of compounds with similar structural frameworks. This suggests a potential application for this compound in complex molecule synthesis or material science (Cheng, Peng, & Li, 2010).
Eigenschaften
IUPAC Name |
(5Z)-2-pyrrolidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(24-15)19-6-4-5-7-19/h8-10H,4-7H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUVFOFFDTLIA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)
![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)
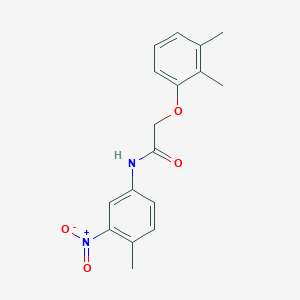
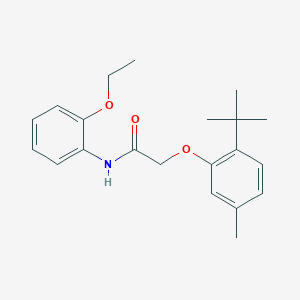
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
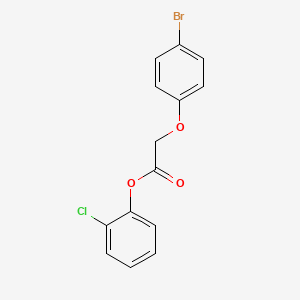
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
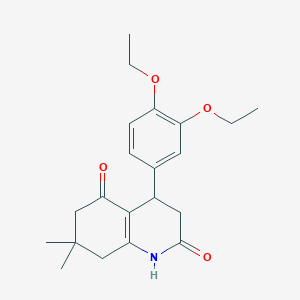
![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)
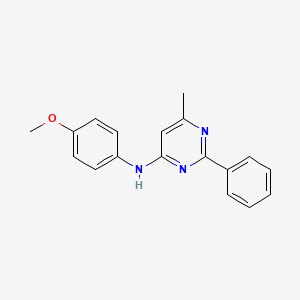
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)